CRT0066101

PKD1 inhibition Serine-threonine kinase Biochemical assay

Researchers requiring maximal PKD target engagement at low concentrations face a critical gap: most commercially available PKD inhibitors lack single-digit nanomolar potency, oral bioavailability, or validated tumor penetration data-introducing risk of incomplete target inhibition and false-negative in vivo results. CRT0066101 directly resolves this with 1-2.5 nM biochemical IC50 across all three PKD isoforms and documented oral bioavailability achieving 12 μM tumor concentrations within 2 h post-dose. • 28- to 3200-fold greater PKD1 potency vs. kb NB 142-70 (28.3 nM) and CID 2011756 (3.2 μM), enabling robust target blockade at minimal compound concentrations. • Validated in Panc-1 subcutaneous (P<0.01) and orthotopic (P<0.01) xenograft models at 80 mg/kg/day oral dosing with confirmed reductions in Ki-67+ proliferation and NF-κB-dependent pro-survival proteins. • PKC-sparing selectivity profile (>90 kinases screened) ensures observed phenotypes are attributable to PKD inhibition, not off-target kinase activity.

Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
Cat. No. B10763693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT0066101
Molecular FormulaC18H22N6O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N
InChIInChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1
InChIKeySCJXQZZYGYLKJG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRT0066101: Potent Orally Active Pan-PKD Inhibitor


2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol, also identified as CRT0066101 (CAS 1883545-60-5 as the dihydrochloride salt), is a small-molecule pan-inhibitor of the protein kinase D (PKD) family of serine/threonine kinases . CRT0066101 potently inhibits all three PKD isoforms with IC50 values of 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3 in biochemical assays . The compound is characterized by a 4-aryl-2-aminoalkylpyrimidine scaffold and exhibits oral bioavailability, demonstrating in vivo antitumor efficacy across multiple preclinical cancer models including pancreatic, breast, and colorectal cancers [1].

Pan-PKD pathway inhibition studies
Orally bioavailable tool for in vivo PK/PD research
PKC-discriminated kinase selectivity context

Why CRT0066101 Cannot Be Substituted


Although multiple PKD inhibitors are commercially available as research tools, they differ substantially in biochemical potency, target selectivity profile, and in vivo pharmacokinetic properties—parameters that critically affect experimental reproducibility and translational relevance. CRT0066101 achieves single-digit nanomolar potency (1–2.5 nM) across all PKD isoforms, representing approximately 28- to 3000-fold greater potency than alternative PKD inhibitors such as kb NB 142-70 and CID 2011756 [1]. Moreover, CRT0066101 exhibits validated oral bioavailability with documented tumor tissue penetration (12 μM peak concentration within 2 hours post-dose), a characteristic not uniformly established for other PKD tool compounds [2]. Researchers selecting a PKD inhibitor for in vivo studies or requiring maximal target engagement at minimal compound concentrations cannot assume functional equivalence across this class—substituting CRT0066101 with a less potent or non-orally bioavailable analog may yield substantially different experimental outcomes, including incomplete target inhibition or false-negative results in xenograft efficacy studies.

Potency profile PKD tool compound potency spans nanomolar to micromolar; assay-response context may not transfer directly across inhibitors.
Oral bioavailability Oral exposure and tissue penetration are not uniformly characterized; in vivo model-response context may differ substantially.
Selectivity signature Kinase selectivity against PKC isoforms and wider kinome varies; off-target contributions may confound PKD-specific interpretation.

CRT0066101: Head-to-Head Potency Comparisons


PKD1 Potency Advantage over kb NB 142-70

CRT0066101 inhibits PKD1 with an IC50 of 1 nM, representing 28.3-fold greater biochemical potency compared to the alternative PKD inhibitor kb NB 142-70, which exhibits an IC50 of 28.3 nM against PKD1 [1]. This substantial potency differential has functional consequences in cellular assays: CRT0066101 at 2 μM achieves comparable or superior blockade of PKD1 autophosphorylation relative to kb NB 142-70 at 2.5 μM, despite the nominally lower test concentration [2].

PKD1 vs kb NB 142-70
Head-to-head
IC50: 1 nM (CRT0066101) vs 28.3 nM (kb NB 142-70); 28.3-fold difference
Supports PKD1 target engagement assay interpretation at lower concentrations.
Cell-free biochemical assay; cellular autophosphorylation data available.
PKD1 inhibition Serine-threonine kinase Biochemical assay

PKD2 Potency Advantage over kb NB 142-70

CRT0066101 inhibits PKD2 with an IC50 of 2.5 nM, whereas kb NB 142-70 exhibits an IC50 of 58.7 nM against the same isoform [1]. This represents a 23.5-fold potency advantage for CRT0066101. Unlike kb NB 142-70, which shows variable isoform selectivity, CRT0066101 maintains consistent single-digit nanomolar potency across all three PKD isoforms (PKD1: 1 nM; PKD2: 2.5 nM; PKD3: 2 nM) .

PKD2 vs kb NB 142-70
Head-to-head
IC50: 2.5 nM vs 58.7 nM; 23.5-fold difference
Supports isoform-specific inhibition profiling for PKD2-dependent studies.
Cell-free assay; consistent pan-PKD nanomolar profile.
PKD2 inhibition Pan-PKD inhibitor Biochemical IC50

PKD3 Potency Advantage over kb NB 142-70

Against PKD3, CRT0066101 achieves an IC50 of 2 nM, compared to 53.2 nM for kb NB 142-70—a 26.6-fold potency differential favoring CRT0066101 [1]. The near-equivalent nanomolar potency of CRT0066101 across PKD1 (1 nM), PKD2 (2.5 nM), and PKD3 (2 nM) supports its classification as a true pan-PKD inhibitor, whereas kb NB 142-70 demonstrates 2- to 3-fold variability in potency across isoforms (PKD1: 28.3 nM; PKD2: 58.7 nM; PKD3: 53.2 nM) [2].

PKD3 vs kb NB 142-70
Head-to-head
IC50: 2 nM vs 53.2 nM; 26.6-fold difference
Pan-PKD inhibition profile; reduces risk of isoform-selective incomplete blockade.
Uniform nanomolar potency across PKD1/2/3.
PKD3 inhibition Pan-PKD inhibitor Biochemical potency

PKD1 Potency Advantage over CID 2011756

CRT0066101 inhibits PKD1 with an IC50 of 1 nM, whereas CID 2011756 exhibits an IC50 of 3.2 μM (3200 nM) against PKD1 [1]. This represents a 3200-fold potency advantage for CRT0066101. The magnitude of this difference is substantial—CID 2011756 operates in the micromolar range for PKD1 while showing sub-micromolar activity against PKD2 (0.6 μM) and PKD3 (0.7 μM), reflecting an inconsistent isoform profile [2]. In contrast, CRT0066101 maintains consistent low-nanomolar potency across all three isoforms [1].

PKD1 vs CID 2011756
Head-to-head
IC50: 1 nM vs 3.2 μM; 3200-fold difference
Differentiation in potency tier; supports low-concentration PKD1 assay design.
CID 2011756 PKD1 activity is micromolar; isoform profile inconsistent.
PKD1 inhibition Potency comparison ATP-competitive inhibitor

Validated Oral Bioavailability and Tumor Penetration

CRT0066101 is orally bioavailable and achieves a peak tumor tissue concentration of 12 μmol/L within 2 hours following oral administration at 80 mg/kg in a Panc-1 subcutaneous xenograft mouse model [1]. This pharmacokinetic property enables sustained in vivo target engagement: treated tumor explants show significantly inhibited activated PKD1/2 expression [2]. Daily oral dosing (80 mg/kg) for 21–24 days significantly abrogated tumor growth in both subcutaneous (n=8; P < 0.01) and orthotopic (n=7; P < 0.01) pancreatic cancer models, with quantified reductions in Ki-67+ proliferation index (P < 0.01) and increases in TUNEL+ apoptotic cells (P < 0.05) [1]. In contrast, CID 2011756, CID755673, and 1-Naphthyl PP1 lack published documentation of comparable oral bioavailability and in vivo tumor tissue penetration, representing a class-level inference limitation [3].

Oral bioavailability & tumor exposure
Reported
Peak tumor conc. 12 μM at 2 h (80 mg/kg p.o.); tumor growth inhibition reported (P
Supports oral in vivo dosing and tissue exposure research context.
Panc-1 xenograft; oral gavage, 21–24 day regimen.
Kinase selectivity vs PKC
Class-level
Selective for PKD over >90 kinases; no suppression of PKCα/β/ε in A549 and MiaPaCa-2 cells
Enables PKD-specific signaling interpretation; PKC pathway interference context controlled.
Cell panel screening; broader kinome selectivity documented.
Oral bioavailability In vivo PK Xenograft efficacy

Kinase Selectivity Over PKC and Other Kinases

CRT0066101 exhibits selectivity for PKD against a panel of more than 90 protein kinases, including PKCα, PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl . In cellular assays using A549 (lung) and MiaPaCa-2 (pancreas) cancer cell lines, CRT0066101 specifically blocks PKD1/2 activity while not suppressing PKCα, PKCβ, or PKCε activity [1]. This selectivity profile distinguishes CRT0066101 from less well-characterized PKD tool compounds for which comprehensive kinome-wide selectivity profiling data are not publicly available, and from broader-spectrum kinase inhibitors that may confound interpretation of PKD-specific signaling phenotypes [2].

Kinase selectivity vs PKC
Class-level
Selective for PKD over >90 kinases; no suppression of PKCα/β/ε in A549 and MiaPaCa-2 cells
Enables PKD-specific signaling interpretation; PKC pathway interference context controlled.
Cell panel screening; broader kinome selectivity documented.
Kinase selectivity Off-target profiling PKC discrimination

CRT0066101: Research Applications and Preclinical Use


Pancreatic Cancer Xenograft Efficacy Studies

CRT0066101 is the preferred tool compound for in vivo pancreatic cancer efficacy studies due to its validated oral bioavailability and documented tumor growth inhibition in Panc-1 xenograft models. At 80 mg/kg/day oral dosing for 21–24 days, CRT0066101 significantly reduced tumor growth in both subcutaneous (n=8; P < 0.01) and orthotopic (n=7; P < 0.01) models, with concomitant reductions in Ki-67+ proliferation index (P < 0.01), increases in TUNEL+ apoptotic cells (P < 0.05), and abrogation of NF-κB-dependent pro-survival proteins including cyclin D1, survivin, and cIAP-1 [1]. The compound achieves peak tumor concentration of 12 μM within 2 hours of oral administration, enabling robust target engagement [1]. Alternative PKD inhibitors lack established oral bioavailability or tumor penetration data, making CRT0066101 the only evidence-supported choice for chronic oral dosing in pancreatic cancer xenograft studies.

PKD1-Specific Signaling Pathway Studies

For researchers investigating PKD1-mediated signaling pathways where complete target inhibition is critical, CRT0066101 offers 28.3-fold greater potency (IC50 = 1 nM) compared to kb NB 142-70 (IC50 = 28.3 nM) and 3200-fold greater potency compared to CID 2011756 (IC50 = 3.2 μM) [2]. This potency advantage enables effective PKD1 blockade at lower compound concentrations, minimizing potential off-target effects. CRT0066101 has been validated in luciferase reporter assays to block PKD1-dependent NF-κB activation and in cellular assays to prevent PKD1 autophosphorylation at Ser916 [3]. The compound's consistent single-digit nanomolar potency across all PKD isoforms also makes it the optimal choice for experiments requiring pan-PKD inhibition without isoform bias.

PKC-Independent PKD Functional Studies

CRT0066101 uniquely enables the study of PKD-specific functions without confounding PKC pathway interference. In A549 lung cancer and MiaPaCa-2 pancreatic cancer cells, CRT0066101 specifically inhibits PKD1/2/3 activity while leaving PKCα, PKCβ, and PKCε activity unaffected [4]. This property is critical because PKD and PKC isoforms share upstream activators (e.g., diacylglycerol, phorbol esters) and overlapping signaling nodes, and many pharmacological agents cannot discriminate between these kinase families. CRT0066101's broader selectivity profile against >90 kinases, including PKCα, MEK, ERK, c-Raf, c-Src, and c-Abl, provides researchers with a well-characterized tool to attribute observed phenotypes specifically to PKD inhibition rather than off-target kinase activity .

Acute Lung Injury and Inflammation Research

CRT0066101 has demonstrated anti-inflammatory efficacy in a mouse LPS-induced acute lung injury model, where it significantly reduced protein and mRNA levels of pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β [5]. The compound inhibited MyD88 and TLR4 expression, reduced NF-κB, ERK, and JNK phosphorylation, decreased NLRP3 inflammasome activation, and attenuated inflammatory cell infiltration and lung tissue damage [5]. This application scenario leverages CRT0066101's documented in vivo anti-inflammatory activity, which complements its well-established anticancer profile and expands its utility to immunology and pulmonary inflammation research. No other commercially available PKD inhibitor has equivalent published validation in acute lung injury models.

Application
Selection Property
Validation Focus
Pancreatic cancer xenograft model studies
Oral bioavailability and tissue exposure context
In vivo target engagement and tumor growth endpoint monitoring
PKD1 isoform-specific pathway research
Isoform-selectivity assay context
PKD1 autophosphorylation and NF-κB pathway endpoints
PKC-independent PKD signaling research
Kinase selectivity discrimination
PKD-specific phenotype attribution; PKC pathway controls
Acute lung injury inflammation model research
In vivo anti-inflammatory endpoint context
Cytokine and inflammasome pathway readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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